

Application Note: Measuring Branebrutinib IC50 using a Cell-Based Assay

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Compound of Interest

Compound Name: *Branebrutinib*

Cat. No.: *B606338*

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Introduction

Branebrutinib (BMS-986195) is a potent and highly selective, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase and a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[2][4][5] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases. **Branebrutinib** covalently modifies a cysteine residue in the active site of BTK, leading to its irreversible inactivation.[2][3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **Branebrutinib** in a cell-based assay, a crucial measurement for assessing its potency and efficacy in a cellular context.

This protocol utilizes the Ramos human B-lymphoma cell line, which endogenously expresses the necessary components of the BCR signaling pathway. The assay measures the inhibition of a downstream event following BCR activation, specifically the phosphorylation of BTK at tyrosine 223 (p-BTK Y223), as a readout for **Branebrutinib**'s activity.

Principle

The assay is based on the principle that activation of the B-cell receptor (BCR) in Ramos cells by an anti-IgM antibody triggers a signaling cascade, leading to the autophosphorylation of BTK at Y223. Pre-incubation of the cells with varying concentrations of **Branebrutinib** will inhibit BTK activity, resulting in a dose-dependent decrease in p-BTK Y223 levels. The levels of

p-BTK Y223 can be quantified using a sensitive detection method, such as a cell-based ELISA or flow cytometry. The resulting data is then used to calculate the IC50 value of **Branebrutinib**.

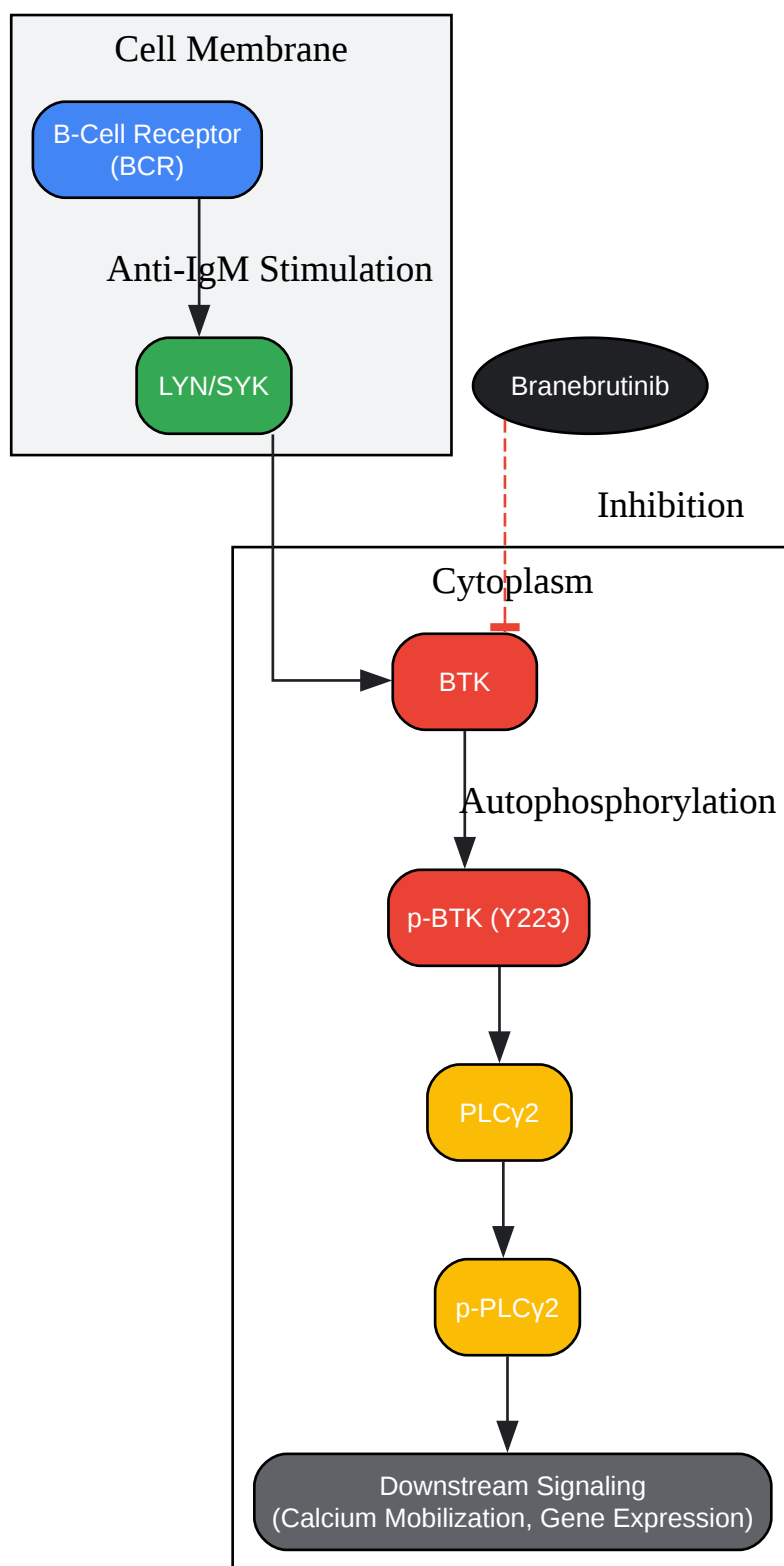
Data Presentation

The quantitative data from the IC50 determination experiments should be summarized in a clear and structured table for easy comparison and analysis.

| Compound | Biochemical IC50 (nM) | Cellular IC50 (p-BTK Y223, nM) | Cellular IC50 (CD69 Expression, nM) |
|------------------------------------|-----------------------|--------------------------------|-------------------------------------|
| Branebrutinib | ~0.1[1][6] | User-determined value | ~11 (in human whole blood)[4][6] |
| Positive Control (e.g., Ibrutinib) | ~0.5[7] | User-determined value | User-determined value |
| Negative Control (e.g., Vehicle) | N/A | N/A | N/A |

Signaling Pathway

The following diagram illustrates the simplified B-cell receptor (BCR) signaling pathway and the point of inhibition by **Branebrutinib**.

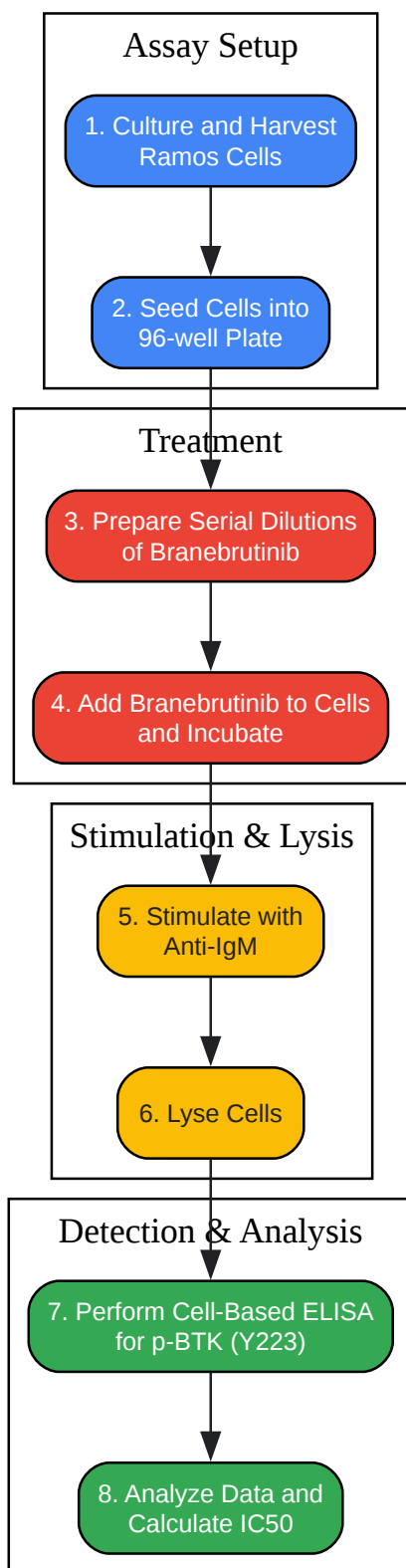


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Caption: **Branebrutinib** inhibits BTK autophosphorylation in the BCR signaling pathway.

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol for determining the IC₅₀ of **Branebrutinib**.



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Caption: Workflow for cell-based IC₅₀ determination of **Branebrutinib**.

Experimental Protocols

Materials and Reagents

- Ramos (human Burkitt's lymphoma) cell line (ATCC® CRL-1596™)
- RPMI-1640 Medium (with L-glutamine)
- Fetal Bovine Serum (FBS), heat-inactivated
- Penicillin-Streptomycin solution
- **Branebrutinib** (BMS-986195)
- Dimethyl sulfoxide (DMSO), molecular biology grade
- Goat F(ab')₂ Anti-Human IgM, Human ads-UNLB (SouthernBiotech, Cat. No. 2022-01)
- Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Cell-based ELISA kit for phospho-BTK (Y223) (e.g., from R&D Systems, Abcam, or similar)
- 96-well cell culture plates, clear bottom, black or white walls
- Microplate reader capable of measuring absorbance or fluorescence

Cell Culture

- Culture Ramos cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture cells every 2-3 days to maintain a density between 2×10^5 and 1×10^6 cells/mL.
- Ensure cells are in the logarithmic growth phase and have a viability of >95% (as determined by trypan blue exclusion) before starting the experiment.

Assay Protocol

- Cell Seeding:
 - Harvest Ramos cells by centrifugation at 300 x g for 5 minutes.
 - Resuspend the cell pellet in serum-free RPMI-1640 medium.
 - Count the cells and adjust the density to 1×10^6 cells/mL.
 - Seed 100 μ L of the cell suspension (1×10^5 cells) into each well of a 96-well plate.
- Compound Preparation and Addition:
 - Prepare a 10 mM stock solution of **Branebrutinib** in DMSO.
 - Perform serial dilutions of the **Branebrutinib** stock solution in serum-free RPMI-1640 to create a range of concentrations (e.g., from 1000 nM to 0.01 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
 - Add 50 μ L of the diluted **Branebrutinib** solutions or vehicle control to the appropriate wells.
 - The final volume in each well will be 150 μ L.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours. This pre-incubation allows for the covalent binding of **Branebrutinib** to BTK.
- BCR Stimulation:
 - Prepare a working solution of anti-human IgM antibody at 20 μ g/mL in serum-free RPMI-1640.
 - Add 50 μ L of the anti-IgM solution to each well (final concentration of 5 μ g/mL), except for the unstimulated control wells. Add 50 μ L of serum-free RPMI-1640 to the unstimulated control wells.

- Incubate the plate at 37°C for 10-15 minutes.
- Cell Lysis:
 - Centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
 - Carefully aspirate the supernatant.
 - Add 100 µL of ice-cold cell lysis buffer to each well.
 - Incubate on ice for 10 minutes with gentle shaking.
- Detection of p-BTK (Y223):
 - Follow the manufacturer's instructions for the chosen cell-based ELISA kit for p-BTK (Y223). This typically involves transferring the cell lysates to the antibody-coated plate provided in the kit and following the subsequent incubation, washing, and detection steps.

Data Analysis

- Obtain the absorbance or fluorescence readings from the microplate reader.
- Subtract the background reading (from wells with lysis buffer only).
- Normalize the data by setting the signal from the vehicle-treated, stimulated cells as 100% activity and the signal from the unstimulated cells as 0% activity.
- Plot the percentage of inhibition against the logarithm of the **Branebrutinib** concentration.
- Use a non-linear regression analysis (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of **Branebrutinib** that causes 50% inhibition of BTK phosphorylation.

Conclusion

This application note provides a comprehensive protocol for determining the IC50 of **Branebrutinib** using a cell-based assay that measures the inhibition of BTK phosphorylation in Ramos B-cells. This method is a reliable and reproducible way to assess the cellular potency of **Branebrutinib** and other BTK inhibitors, providing valuable data for drug development and

research. The provided diagrams and structured data presentation format facilitate a clear understanding of the experimental workflow and results.

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